3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride
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Overview
Description
3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride is a chemical compound known for its unique structure and properties. It is used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride typically involves the reaction of hexane-1,6-diol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid and alcohol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted benzoyl derivatives can be formed.
Carboxylic Acids and Alcohols: Hydrolysis leads to the formation of carboxylic acids and alcohols.
Scientific Research Applications
3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride is used in several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride involves its reactivity towards nucleophiles. The compound’s benzoyl chloride groups are highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[Ethane-1,2-diylbis(oxy)]dibenzoyl chloride
- 3,3’-[Propane-1,3-diylbis(oxy)]dibenzoyl chloride
Uniqueness
3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride is unique due to its longer hexane linker, which provides greater flexibility and different reactivity compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific spatial arrangements and reactivity profiles.
Properties
CAS No. |
110589-12-3 |
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Molecular Formula |
C20H20Cl2O4 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
3-[6-(3-carbonochloridoylphenoxy)hexoxy]benzoyl chloride |
InChI |
InChI=1S/C20H20Cl2O4/c21-19(23)15-7-5-9-17(13-15)25-11-3-1-2-4-12-26-18-10-6-8-16(14-18)20(22)24/h5-10,13-14H,1-4,11-12H2 |
InChI Key |
CGKPEJVQPCXDQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCOC2=CC=CC(=C2)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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